molecular formula C17H21N3O4S B2601482 3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921792-97-4

3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2601482
CAS No.: 921792-97-4
M. Wt: 363.43
InChI Key: PKEYBQWSELFKNB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohol derivatives .

Scientific Research Applications

3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
  • 3,4-dimethoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide is unique due to its specific structural features, such as the thiazole ring and the propylaminoethyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-4-7-18-15(21)9-12-10-25-17(19-12)20-16(22)11-5-6-13(23-2)14(8-11)24-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEYBQWSELFKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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